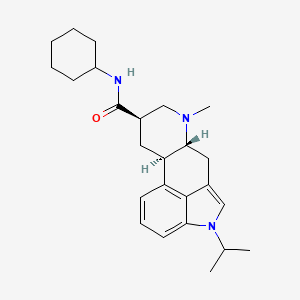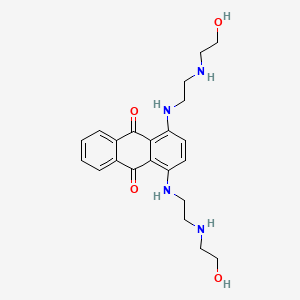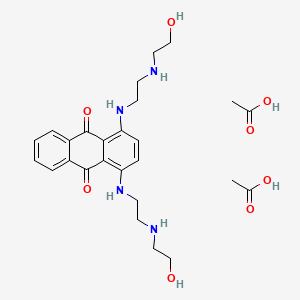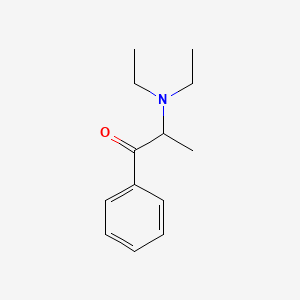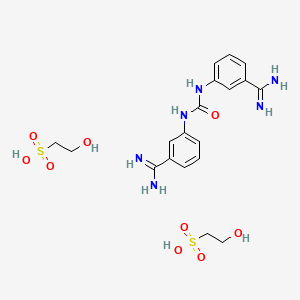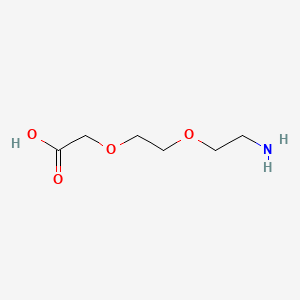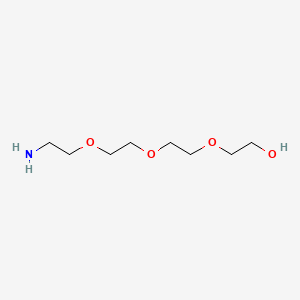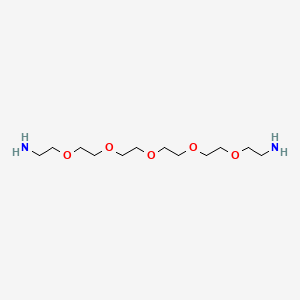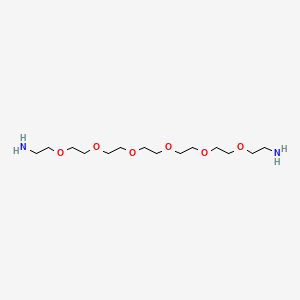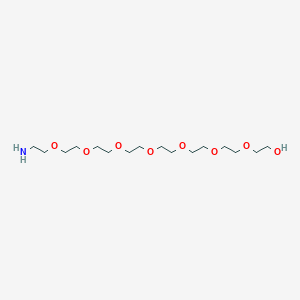
Tyrosyl-arginyl-isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antho-riamide II is an inactive peptide from sea anemone Anthopleura elegantissima.
Aplicaciones Científicas De Investigación
Amino Acid Synthetase Activities in Plants
- Tyrosyl-arginyl-isoleucinamide is related to amino acid synthetase activities in plants. A study found varying activities of tyrosyl-tRNA synthetase in different sections of developing pea roots, indicating its potential role in plant development (Cowles & Key, 1973).
Tyrosinase Inhibition and Applications
- Research has investigated synthetic inhibitors of tyrosinase, including tyrosyl and arginyl compounds. These inhibitors have applications in treating hyperpigmentation, as antibrowning agents, biological pesticides, and in treating diseases like Parkinson's and melanoma (Aragón Novoa et al., 2023).
Protein Incorporation in Brain Research
- In rat brain studies, tyrosyl and arginyl residues have been shown to incorporate into proteins. This has implications for understanding protein synthesis and modification in neural tissues (Barra et al., 1973).
Chemogenomic and Chemoproteomic Techniques
- Aryl fluorosulfates, engaging with tyrosine residues, are gaining utility in chemogenomic and chemoproteomic techniques. This is significant for drug discovery and biomedical research (Jones, 2018).
Tyrosyl Radical Sensitivity in Protein Structure
- High-field electron paramagnetic resonance (HF-EPR) spectroscopy has been used to study the sensitivity of tyrosyl radicals to the local electrostatic environment in proteins. This research aids in understanding the physicochemical properties of reactive radicals in proteins (Un et al., 2001).
tRNA Isoaccepting in Mice
- Studies on mice have examined the tRNA isoaccepting for tyrosine and arginine. This research helps in understanding the differences in tRNA and aminoacyl-tRNA synthetases due to aging (Frazer & Yang, 1972).
Thymopoietin Research
- The pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, related to thymopoietin, was synthesized and shown to induce differentiation in murine prothymocytes. This highlights its potential in therapeutic applications (Goldstein et al., 1979).
Phosphotyrosine-dependent Signaling Networks
- Proteomic analysis of phosphotyrosine-based signaling in cell growth factors uses arginine-containing peptides. This approach is crucial for understanding cell signaling dynamics (Blagoev et al., 2004).
Nano-sized Magnetite Particles Research
- Amino acid-coated nano-sized magnetite particles, including tyrosine and arginine, have been synthesized and may have applications in biomedical and environmental areas (Tie et al., 2006).
Metabolomic Profile in Multiple Myeloma
- Metabolomic studies in multiple myeloma patients have shown changes in levels of amino acids including tyrosine and arginine, suggesting potential biomarkers for monitoring and managing the disease (Puchades-Carrasco et al., 2013).
Propiedades
Número CAS |
139026-55-4 |
|---|---|
Nombre del producto |
Tyrosyl-arginyl-isoleucinamide |
Fórmula molecular |
C21H35N7O4 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C21H35N7O4/c1-3-12(2)17(18(23)30)28-20(32)16(5-4-10-26-21(24)25)27-19(31)15(22)11-13-6-8-14(29)9-7-13/h6-9,12,15-17,29H,3-5,10-11,22H2,1-2H3,(H2,23,30)(H,27,31)(H,28,32)(H4,24,25,26)/t12-,15-,16-,17-/m0/s1 |
Clave InChI |
NIPHGHKMCXNAER-STECZYCISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
YRI |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antho-RIamide II Tyr-Arg-Ile-NH2 tyrosyl-arginyl-isoleucinamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




